N-[2-(aminomethyl)cyclopentyl]but-3-ene-1-sulfonamide;hydrochloride
Description
N-[2-(aminomethyl)cyclopentyl]but-3-ene-1-sulfonamide;hydrochloride is a complex organic compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and industrial processes. This compound features a cyclopentyl ring substituted with an aminomethyl group and a but-3-ene-1-sulfonamide moiety, making it a versatile molecule for chemical modifications and reactions.
Properties
IUPAC Name |
N-[2-(aminomethyl)cyclopentyl]but-3-ene-1-sulfonamide;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O2S.ClH/c1-2-3-7-15(13,14)12-10-6-4-5-9(10)8-11;/h2,9-10,12H,1,3-8,11H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLRVZFRAKNOZKE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCS(=O)(=O)NC1CCCC1CN.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.80 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(aminomethyl)cyclopentyl]but-3-ene-1-sulfonamide;hydrochloride typically involves multiple steps:
Formation of the Cyclopentyl Ring: The cyclopentyl ring can be synthesized through cyclization reactions involving suitable precursors such as 1,5-dibromopentane.
Introduction of the Aminomethyl Group: The aminomethyl group is introduced via nucleophilic substitution reactions, often using reagents like methylamine.
Attachment of the But-3-ene-1-sulfonamide Moiety: This step involves the reaction of the cyclopentyl amine intermediate with but-3-ene-1-sulfonyl chloride under basic conditions to form the sulfonamide linkage.
Hydrochloride Formation: The final compound is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the processes to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the aminomethyl group, leading to the formation of imines or nitriles.
Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to a sulfonic acid or a thiol.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Imines, nitriles.
Reduction: Sulfonic acids, thiols.
Substitution: Various alkylated or acylated derivatives.
Scientific Research Applications
Chemistry
In organic synthesis, N-[2-(aminomethyl)cyclopentyl]but-3-ene-1-sulfonamide;hydrochloride can serve as a building block for the synthesis of more complex molecules. Its functional groups allow for diverse chemical transformations, making it valuable in the development of new synthetic methodologies.
Biology
The compound’s structure suggests potential biological activity, particularly as a ligand for certain receptors or enzymes. It could be explored for its pharmacological properties, including its ability to modulate biological pathways.
Medicine
In medicinal chemistry, this compound might be investigated for its potential as a drug candidate. Its unique structure could interact with biological targets in novel ways, offering therapeutic benefits for various diseases.
Industry
Industrially, the compound could be used in the production of specialty chemicals, polymers, or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism by which N-[2-(aminomethyl)cyclopentyl]but-3-ene-1-sulfonamide;hydrochloride exerts its effects would depend on its specific application. In a biological context, it might interact with enzymes or receptors, altering their activity. The aminomethyl group could form hydrogen bonds or ionic interactions with biological targets, while the sulfonamide moiety might enhance its binding affinity.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(aminomethyl)cyclopentyl]but-3-ene-1-sulfonamide
- N-[2-(aminomethyl)cyclopentyl]but-3-ene-1-sulfonamide;hydrobromide
- N-[2-(aminomethyl)cyclopentyl]but-3-ene-1-sulfonamide;hydroiodide
Uniqueness
Compared to its analogs, N-[2-(aminomethyl)cyclopentyl]but-3-ene-1-sulfonamide;hydrochloride may exhibit unique solubility, stability, and reactivity profiles due to the presence of the hydrochloride salt
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique properties
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